

An In-depth Technical Guide to the Pharmacology of SRT3025

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	SRT3025
Cat. No.:	B3027058

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

SRT3025 is an orally available, small-molecule activator of Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD⁺)-dependent protein deacetylase. SIRT1 is a key regulator of numerous physiological processes, including metabolism, inflammation, and aging. As a SIRT1 activator, **SRT3025** has been investigated for its therapeutic potential in a range of age-related and metabolic diseases, including atherosclerosis, type 2 diabetes, osteoporosis, and certain hematological disorders. This technical guide provides a comprehensive overview of the pharmacology of **SRT3025**, detailing its mechanism of action, summarizing key preclinical and clinical findings, and outlining relevant experimental protocols.

Core Mechanism of Action

SRT3025 functions as an allosteric activator of SIRT1.^{[1][2]} It binds to a site on the SIRT1 enzyme, inducing a conformational change that enhances its deacetylase activity towards various substrates.^[2] A key feature of **SRT3025**'s mechanism is its dependence on a specific amino acid residue, glutamate 230 (E230), within the SIRT1 catalytic core.^[1] The drug effectively activates wild-type SIRT1 but fails to activate a mutant version where this residue is altered (E230K), confirming its specific mode of action.^[1]

The activation of SIRT1 by **SRT3025** leads to the deacetylation of a multitude of downstream protein targets, thereby modulating their activity and influencing various cellular pathways. This

includes transcription factors, enzymes, and other regulatory proteins involved in metabolism and inflammation.

Preclinical Pharmacology

The therapeutic potential of **SRT3025** has been explored in a variety of preclinical models, demonstrating beneficial effects across several disease areas.

Metabolic and Cardiovascular Diseases

In the context of metabolic and cardiovascular health, **SRT3025** has shown significant promise, particularly in the areas of atherosclerosis and obesity.

Atherosclerosis:

In a key study utilizing Apolipoprotein E-deficient (Apoe^{-/-}) mice, a well-established model of atherosclerosis, **SRT3025** demonstrated potent anti-atherosclerotic effects.^{[1][3][4]} Treatment with **SRT3025** led to a significant reduction in atherosclerotic plaque size in the aorta.^[1] This was accompanied by a decrease in macrophage accumulation and vascular cell adhesion molecule-1 (VCAM-1) expression within the plaques, indicating a reduction in vascular inflammation.^[1]

Mechanistically, **SRT3025** was found to lower plasma levels of total cholesterol, LDL-cholesterol, and VLDL-cholesterol.^{[1][3]} A novel downstream effect of SIRT1 activation by **SRT3025** was identified as the reduction of hepatic secretion of proprotein convertase subtilisin/kexin type 9 (PCSK9).^{[1][3]} This reduction in circulating PCSK9 leads to increased protein expression of the LDL receptor (LDLR) in the liver, enhancing the clearance of LDL-cholesterol from the circulation.^{[1][3]} It is important to note that these beneficial effects on cholesterol and atherosclerosis were dependent on the presence of the LDL receptor, as they were not observed in LDLR-deficient (Ldlr^{-/-}) mice.^[1]

Obesity and Type 2 Diabetes:

Preclinical studies in models of diet-induced obesity have shown that **SRT3025** can prevent body weight gain.^[5] This effect was associated with increased energy expenditure and fatty acid oxidation.^[5] Treatment with **SRT3025** also led to improvements in glucose homeostasis, including reductions in both fasting and postprandial glucose and insulin levels, indicating

enhanced insulin sensitivity.^[5] Furthermore, **SRT3025** treatment reduced serum and hepatic triglyceride levels.^[5] In diabetic mice, **SRT3025** improved blood glucose levels and reduced plasma glucagon concentrations.^[6]

Bone Metabolism and Osteoporosis

SRT3025 has been investigated for its potential anabolic effects on bone. In a mouse model of ovariectomy-induced bone loss, oral administration of **SRT3025** reversed the detrimental effects on vertebral bone mass, microarchitecture, and femoral biomechanical properties.^[7] The mechanism underlying this bone-protective effect involves the downregulation of sclerostin, a negative regulator of bone formation.^[7] In vitro studies confirmed that **SRT3025** down-regulates sclerostin in osteocyte-like cells.^[7] Additionally, **SRT3025** has been shown to inhibit RANKL-induced osteoclastogenesis, the process of bone resorption, in bone marrow-derived macrophages.^{[8][9][10]}

Hematopoiesis

In the context of hematological disorders, **SRT3025** has been studied in models of Fanconi anemia, a genetic bone marrow failure syndrome.^[11] Treatment with **SRT3025** was found to expand hematopoietic stem and progenitor cells and improve hematopoiesis in Fanconi anemia mice.^[11] Interestingly, the beneficial effects of **SRT3025** on hematopoiesis appear to be indirect, as conditional deletion of Sirt1 in hematopoietic cells did not abolish these effects, suggesting a mechanism involving extra-hematopoietic actions.^[11]

Clinical Development

SRT3025 has progressed into early-stage clinical development.^[2] It has been evaluated in Phase I clinical trials in healthy male volunteers and for the treatment of type 2 diabetes.^{[2][5]} Another SIRT1 activator from the same class, SRT2104, has been more extensively studied in the clinic.^{[2][12]}

Quantitative Data Summary

Parameter	Value/Effect	Model/System	Reference
In Vitro Activity			
SIRT1 Activation (EC50)	0.1 μ M	Recombinant SIRT1 enzyme	[5]
SIRT1 Activation (fold)	4-fold	Recombinant SIRT1 enzyme	[5]
Atherosclerosis (Apoe-/- mice)			
SRT3025 Dose in Diet	3.18 g/kg	High-cholesterol diet for 12 weeks	[1][4]
Plaque Size Reduction	Significant reduction	Thoraco-abdominal aortae and aortic roots	[1]
Plasma Total Cholesterol	Significantly lower	Compared to placebo	[1]
Plasma LDL-Cholesterol	Significantly lower	Compared to placebo	[1]
Plasma VLDL-Cholesterol	Significantly lower	Compared to placebo	[1]
Obesity (Diet-induced obese mice)			
SRT3025 Dose	100 mg/kg/day	7 weeks of treatment	[5]
Body Weight Gain	Prevented (-15.9%)	Compared to pioglitazone (+9.5%)	[5]
Fasting Glucose Reduction	-21%	Compared to baseline	[5]
Fasting Insulin Reduction	-70%	Compared to baseline	[5]
Serum Triglyceride Reduction	-41%	Compared to baseline	[5]

Hepatic Triglyceride Reduction	-48%	Compared to baseline	[5]
Osteoporosis (OVX mice)			
SRT3025 Oral Dose	50 and 100 mg/kg/day	6 weeks of treatment	[7]
Bone Mass and Microarchitecture	Fully reversed OVX effects	Vertebrae and femur	[7]
Pharmacokinetics (Mice)			
Max Plasma Concentration (Cmax)	2415 ng/mL (3.9 μ M)	After 100 mg/kg dose	[5]

Experimental Protocols

In Vitro SIRT1 Activation Assay

Objective: To determine the direct activating effect of **SRT3025** on SIRT1 deacetylase activity.

Methodology:

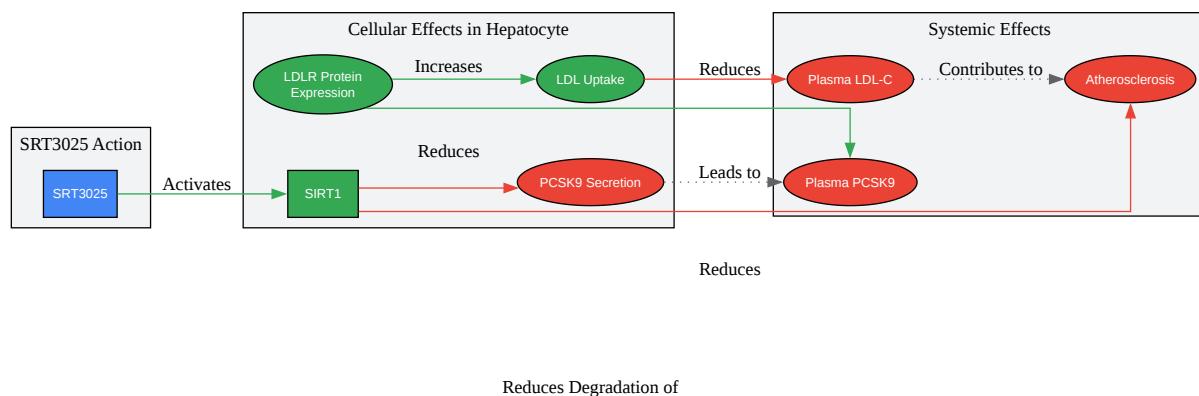
- Recombinant wild-type human SIRT1 and an activation-resistant mutant (E230K) are used.
- A fluorogenic acetylated peptide substrate (e.g., derived from p53) is incubated with the SIRT1 enzyme in the presence of NAD⁺.
- Varying concentrations of **SRT3025** are added to the reaction mixture.
- The deacetylation of the substrate by SIRT1 is measured by detecting the fluorescent signal generated upon cleavage of the deacetylated product by a developer solution.
- The concentration of **SRT3025** that produces 50% of the maximal activation (EC50) is calculated from the dose-response curve.[5]

Animal Models

Atherosclerosis Model:

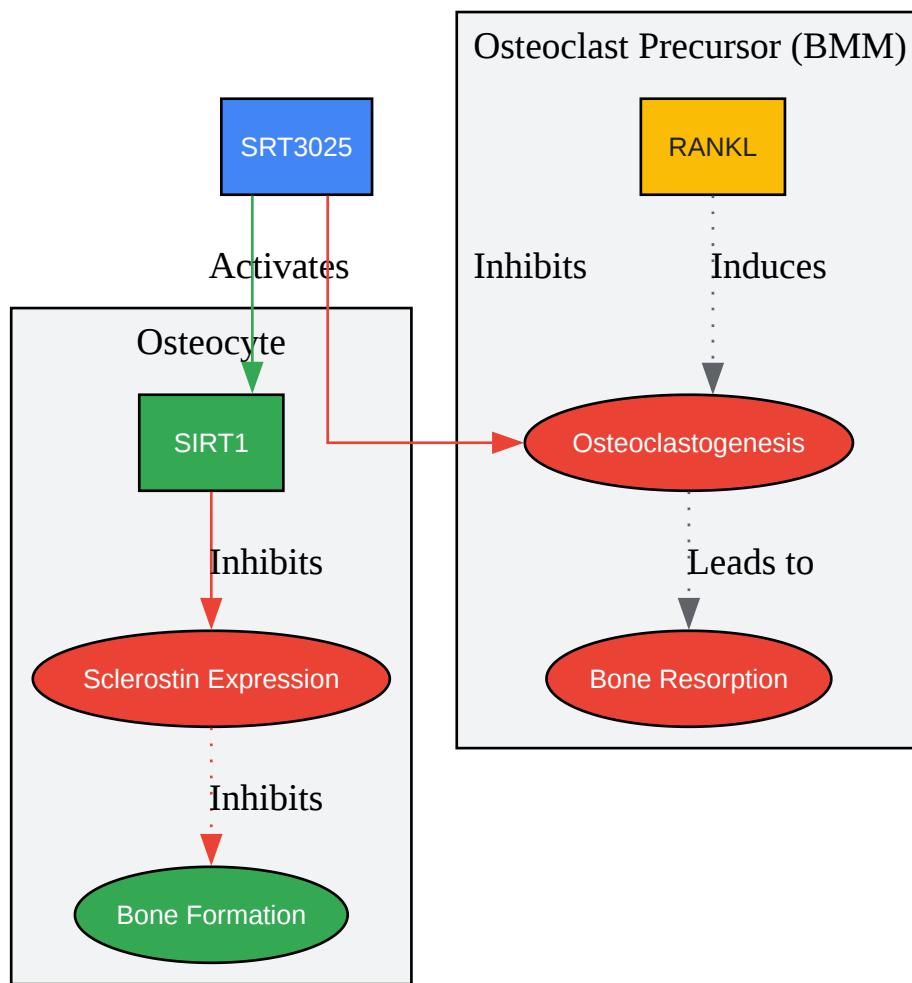
- Animals: Male Apolipoprotein E-deficient (Apoe^{-/-}) mice on a C57BL/6J background.[1]
- Diet: Fed a high-cholesterol diet (1.25% w/w).[1]
- Treatment: The diet is supplemented with **SRT3025** (3.18 g/kg of diet) or placebo for 12 weeks, starting at 8 weeks of age.[1]
- Endpoints: At the end of the treatment period, mice are sacrificed, and tissues and blood are collected for analysis. This includes en face analysis of the aorta and cross-sections of the aortic root for plaque quantification (e.g., Oil Red O staining), immunohistochemistry for inflammatory markers (e.g., CD68 for macrophages, VCAM-1), and plasma lipid profiling.[1]

Diet-Induced Obesity Model:

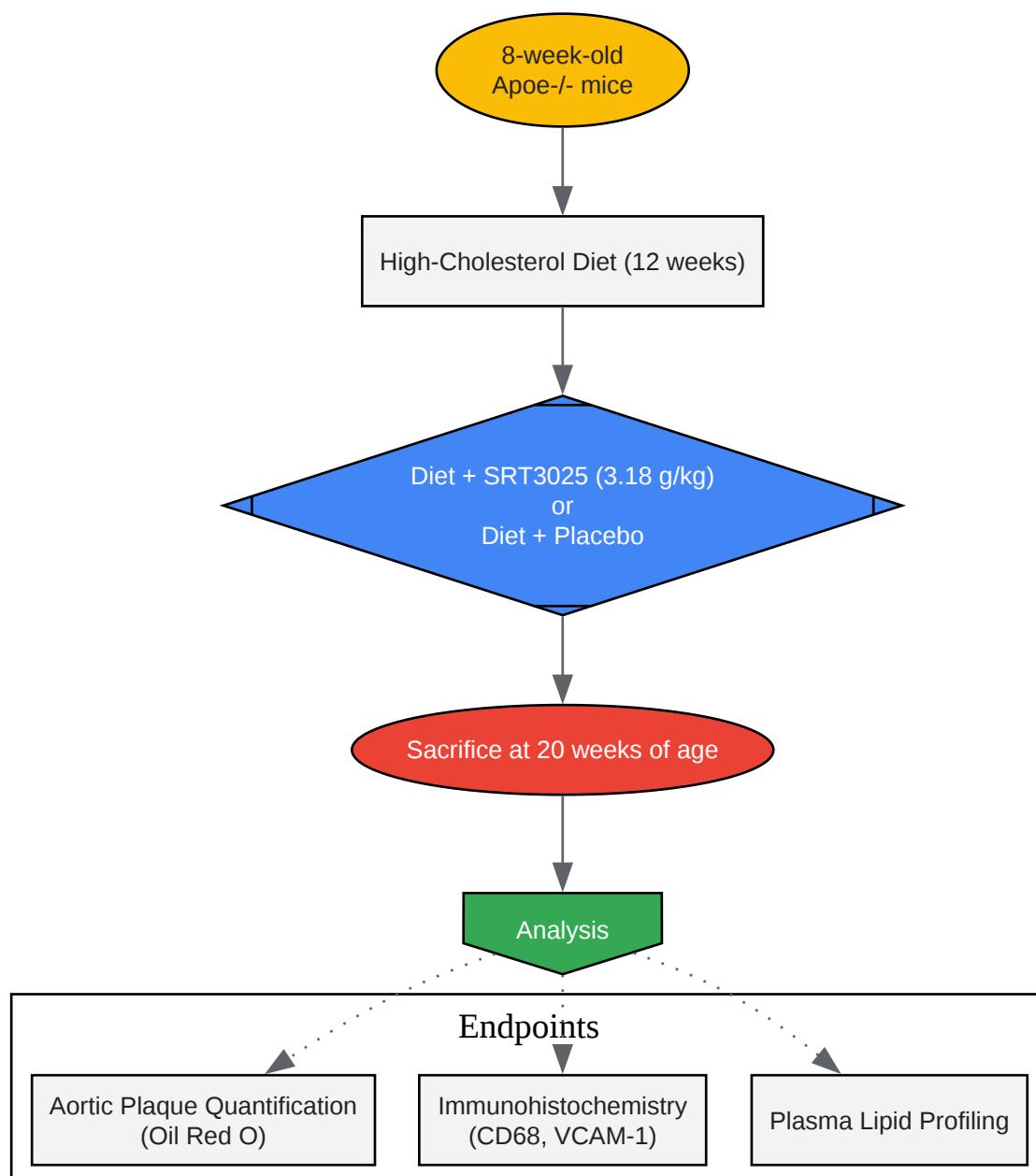

- Animals: Mice fed a high-fat diet for 12 weeks to induce obesity.[5]
- Treatment: **SRT3025** is administered orally at a dose of 100 mg/kg/day for 7 weeks.[5]
- Endpoints: Body weight, food intake, glucose tolerance tests, insulin sensitivity assessments, and measurement of plasma and tissue lipids are performed.[5]

Ovariectomy (OVX)-Induced Osteoporosis Model:

- Animals: Female C57BL/6 mice (9-week-old).[7]
- Procedure: Ovariectomy is performed to induce estrogen deficiency and subsequent bone loss.
- Treatment: Six weeks after OVX, mice are treated with oral **SRT3025** (50 and 100 mg/kg/day) or vehicle for 6 weeks.[7]
- Endpoints: Vertebral bone mass and microarchitecture are assessed using micro-computed tomography (μ CT). Femoral biomechanical properties (e.g., strength) are measured. Serum bone formation markers (e.g., propeptide of type I procollagen) and bone sclerostin expression are quantified.[7]


Visualizations

Signaling Pathways and Experimental Workflows



[Click to download full resolution via product page](#)

Caption: **SRT3025** mechanism in atherosclerosis.

[Click to download full resolution via product page](#)

Caption: **SRT3025** effects on bone metabolism.

[Click to download full resolution via product page](#)

Caption: Atherosclerosis study workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Sirt1 activator SRT3025 provides atheroprotection in Apoe^{-/-} mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Sirt1 activator SRT3025 provides atheroprotection in Apoe^{-/-} mice by reducing hepatic Pcsk9 secretion and enhancing Ldlr expression [dash.harvard.edu]
- 5. | BioWorld [bioworld.com]
- 6. Novel Role of the SIRT1 in Endocrine and Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Sirtuin1 activator SRT3025 down-regulates sclerostin and rescues ovariectomy-induced bone loss and biomechanical deterioration in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Sirt1 Activators SRT2183 and SRT3025 Inhibit RANKL-Induced Osteoclastogenesis in Bone Marrow-Derived Macrophages and Down-Regulate Sirt3 in Sirt1 Null Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Sirt1 activator SRT3025 expands hematopoietic stem and progenitor cells and improves hematopoiesis in Fanconi anemia mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Emerging roles of SIRT1 activator, SRT2104, in disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Pharmacology of SRT3025]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3027058#understanding-the-pharmacology-of-srt3025>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com